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Get Quote

Tenalisib (RP6530) at a Glance

The table below summarizes the core identity and available structural data for Tenalisib [1].

Property

Description

Generic Name

Code Name

IUPAC Name

Chemical Formula

Molecular Weight

Chemical Structure

Related to
Isoquinolinones?

Tenalisib [1]

RP6530 [2] [3]

3-(3-fluorophenyl)-2-[(1S)-1-[(9H-purin-6-yl)amino]propyl]-4H-chromen-4-one
[1]

C23H18FNsO2 [1]
415.43 g/mol [1]

A chromen-4-one (benzopyran-4-one) core, substituted with a 3-fluorophenyl
group and an (S)-configured side chain containing a purine moiety [1].

No. Tenalisib is based on a chromen-4-one scaffold. While both are nitrogen-
containing heterocycles, chromen-4-ones and isoquinolinones are distinct
chemical classes [1].
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Property Description

Available Solid Form Not disclosed in the identified literature.
Data

Mechanism of Action and Signaling Pathway

Tenalisib is a novel, orally available, dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta () and
gamma (y) isoforms [2] [3]. These isoforms are predominantly expressed in cells of hematopoietic origin.

The following diagram illustrates the PI3K signaling pathway and the specific point of Tenalisib's action.
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Cell Surface Receptor Tenalisib (RP6530)
(e.g., BCR, TCR, GPCR) Dual PI3Kd/y Inhibitor

Activates

Activates

Promotes

Click to download full resolution via product page

Tenalisib inhibits the PI3K6 and y isoforms, blocking the downstream oncogenic signaling cascade.
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Key Preclinical and Clinical Findings

The tables below summarize the selectivity, efficacy, and safety data from preclinical and clinical studies.

Table 1: In Vitro Isoform Selectivity Profile of Tenalisib [4] [3] This table demonstrates its dual 6/y

inhibitory nature and selectivity over the o and 3 isoforms.

PI3K Isoform ICso0 | Potency Primary Expression

PI3Kd Nanomolar range Hematopoietic cells (B-cells, T-cells)
PI3Ky Nanomolar range Hematopoietic cells (Myeloid cells)
PI3Ka Several-fold selective over a/f3 Ubiquitous

PI3KPB Several-fold selective over a/f3 Ubiquitous

Table 2: Clinical Efficacy in Relapsed/Refractory T-Cell Lymphoma (Phase I/Ib Study) [3]

Parameter Result

Patient Population Relapsed/Refractory PTCL and CTCL (n=35 evaluable)
Recommended Dose 800 mg, twice daily (fasting)

Overall Response Rate (ORR) 45.7%

Complete Response (CR) 3 patients

Partial Response (PR) 13 patients

Median Duration of Response (DoR) 4.9 months

Key Pharmacodynamic Effect Marked downregulation of pAKT, CD30, IL-31, and IL-32a

Table 3: Most Frequently Reported Treatment-Emergent Adverse Events (TEAESs) [3]
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Adverse Event

All-Grade Incidence

Grade 23 Incidence

Fatigue

Transaminase Elevation

Pyrexia

Diarrhea

Nausea / Vomiting

Research Gaps and Future Directions

Based on the current data, here are potential areas for further investigation:

45%

33%

37%

Frequently reported

Frequently reported

Not specified

21%

Not specified

Limited events

Not specified

¢ Solid Form Development: A primary research gap is the public disclosure of Tenalisib's solid-state
chemistry. Future work could focus on the synthesis and characterization of its pharmaceutically
acceptable salts, cocrystals, and polymorphs to optimize physicochemical properties.

e Combination Therapies: Given its acceptable safety profile and mechanism of action, Tenalisib is a
strong candidate for combination regimens. A phase I/ll study combining Tenalisib with romidepsin (a
histone deacetylase inhibitor) is already ongoing [3].

¢ Expanding Indications: While current data is promising in hematologic malignancies, its role in solid
tumors and other immune-mediated diseases could be further explored.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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